molecular formula C16H13NO2 B13111785 (3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one

(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one

Cat. No.: B13111785
M. Wt: 251.28 g/mol
InChI Key: SOHLANGNFXOOEF-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxybenzylidene)-2-indolinone is an organic compound that belongs to the class of indolinones. It is characterized by the presence of a methoxybenzylidene group attached to the indolinone core. This compound has garnered significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzylidene)-2-indolinone typically involves the condensation of 4-methoxybenzaldehyde with 2-indolinone. One common method is the Claisen-Schmidt condensation, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(4-Methoxybenzylidene)-2-indolinone are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzylidene)-2-indolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the indolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the indolinone core .

Scientific Research Applications

3-(4-Methoxybenzylidene)-2-indolinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzylidene)-2-indolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxybenzylidene)-isothiochroman-4-one: This compound shares a similar methoxybenzylidene group but has a different core structure.

    N-(4-Methoxybenzylidene)isonicotinohydrazone: Another compound with a methoxybenzylidene group, used in different research contexts.

    4-Methoxybenzylidene-4’-butylaniline (MBBA): A liquid crystalline compound with similar structural features.

Uniqueness

3-(4-Methoxybenzylidene)-2-indolinone is unique due to its indolinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10-

InChI Key

SOHLANGNFXOOEF-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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